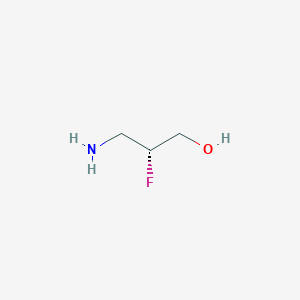

(2R)-3-amino-2-fluoropropan-1-ol

Overview

Description

“(2R)-3-amino-2-fluoropropan-1-ol” is a chemical compound with the molecular formula C3H8FNO and a molecular weight of 93.101 . It is offered by several scientific research suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of three carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom. The exact structural layout is not provided in the search results.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 93.101. Its hydrochloride salt has a molecular weight of 129.56 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Evaluation against Malaria

A study by Robin et al. (2007) described the synthesis of a series of 1-aminopropan-2-ols, including compounds structurally related to (2R)-3-amino-2-fluoropropan-1-ol, evaluated for antimalarial activity. The research utilized microwave-assisted ring-opening of epoxides to efficiently generate a library of beta-amino alcohols. These compounds displayed micromolar potency against malaria, highlighting their potential in developing antimalarial therapeutics Robin et al., 2007.

Study on Amino Acyl-Proline Peptide Bond Isomerization

Demange et al. (2001) synthesized non-protein amino acids, including (2R,3S)-3-fluoroprolines, as novel probes to study the cis/trans isomerization of the amino acyl-proline peptide bond. This research provides insights into the structural dynamics of peptides and proteins, which is crucial for understanding protein folding and function Demange et al., 2001.

Modifications of Biophysical Properties of Proteins

Holzberger et al. (2012) explored the use of 4-fluoroproline, a compound closely related to this compound, to modify the stability, conformation, and folding behavior of peptides and proteins. This study highlights the potential of fluorinated amino acids to influence protein frameworks significantly, providing a tool for protein engineering and the study of protein dynamics Holzberger et al., 2012.

Development of Fluorescent Amino Acids

Research by Cheng et al. (2020) discussed the design and synthesis of fluorescent amino acids, including compounds similar to this compound, for use in chemical biology. These fluorescent amino acids are employed to label peptides and proteins non-invasively, enabling studies of biological processes at the molecular level through optical imaging Cheng et al., 2020.

Genetic Incorporation into Proteins in Yeast

Lee et al. (2009) reported the genetic incorporation of a fluorescent amino acid, structurally akin to this compound, into proteins in yeast. This advancement allows for the direct probing of local structural changes in proteins, offering a powerful tool for studying protein structure, interactions, and folding Lee et al., 2009.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2R)-3-amino-2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXCSCJRPZOOAQ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B3130673.png)

![N,N-dimethylcarbamothioic acid O-[4-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,6-dimethylphenyl] ester](/img/structure/B3130693.png)

![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)